molecular formula C14H20FN3O2 B1434902 Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate CAS No. 1699599-54-6

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1434902
CAS No.: 1699599-54-6
M. Wt: 281.33 g/mol
InChI Key: FFXRYISMRJFAMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridin-4-yl group. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-fluoropyridine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce N-oxides .

Scientific Research Applications

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of piperazine derivatives and their biological effects.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as receptors or enzymes, to modulate their activity. The presence of the fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of different chemical and biological properties compared to other piperazine derivatives .

Biological Activity

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (CAS Number: 1699599-54-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H20FN3O2C_{14}H_{20}FN_{3}O_{2}, with a molecular weight of approximately 281.33 g/mol. Its structure features a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridine moiety, which are crucial for its biological activity.

PropertyValue
CAS Number1699599-54-6
Molecular FormulaC14H20FN3O2
Molecular Weight281.33 g/mol
Purity≥95%
SMILESCC(C)(C)OC(=O)N1CCN(C2=CC(F)=NC=C2)CC1

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that certain piperazine derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, potentially leading to enhanced therapeutic efficacy.

In Vitro Studies

  • Cytotoxic Activity : The compound has been tested against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicating significant cytotoxicity.
    • U937 (monocytic leukemia) : Demonstrated lower viability at sub-micromolar concentrations.
  • Apoptosis Induction : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls, correlating with elevated expression of pro-apoptotic markers .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and pharmacokinetics of this compound. Preliminary studies suggest potential for oral bioavailability, but comprehensive animal studies are required to confirm these findings .

Conclusion and Future Directions

This compound shows significant promise as a candidate for further development in cancer therapeutics due to its biological activity against various cancer cell lines and its ability to induce apoptosis. Future research should focus on optimizing its chemical structure to enhance potency and selectivity, as well as conducting extensive in vivo studies to better understand its pharmacological profile.

Properties

IUPAC Name

tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRYISMRJFAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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